1-Bromopentafluoropropene

Description

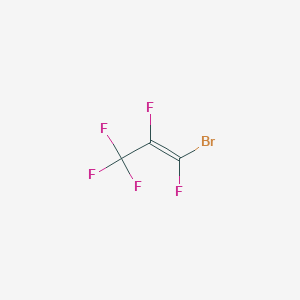

Structure

3D Structure

Properties

IUPAC Name |

(Z)-1-bromo-1,2,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5/c4-2(6)1(5)3(7,8)9/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSBXPNZJPZBQZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\F)/Br)(\C(F)(F)F)/F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical Chemistry and Computational Studies of 1 Bromopentafluoropropene

Reaction Mechanism Elucidation via Computational Modeling

Kinetic Rate Constant Prediction and Temperature Dependence for 1-Bromopentafluoropropene (B1334336) Reactions

The prediction of kinetic rate constants and their dependence on temperature is a cornerstone of computational reaction chemistry. These predictions are vital for modeling the behavior of compounds in various environments, such as the atmosphere or industrial processes. Theoretical calculations can elucidate reaction mechanisms and provide rate constants that may be difficult to measure experimentally.

For reactions involving halogenated propenes, computational studies often focus on their reactions with atmospheric oxidants like the hydroxyl (OH) radical. For instance, in a theoretical study of the reaction between the related compound trans-1-bromo-3,3,3-trifluoropropene and the OH radical, canonical transition-state theory with Wigner tunneling correction was employed to predict rate constants over a wide temperature range (290–3000 K). google.com This type of analysis for this compound would involve identifying all possible reaction pathways, such as addition of the OH radical to the double bond and abstraction of hydrogen or bromine atoms.

The temperature dependence of the reaction rates is typically expressed in the three-parameter Arrhenius form:

k(T) = A * T^n * exp(-Ea / RT)

Where:

k(T) is the rate constant as a function of temperature.

A is the pre-exponential factor.

T is the absolute temperature.

n is the temperature exponent.

Ea is the activation energy.

R is the universal gas constant.

For the reaction of trans-1-bromo-3,3,3-trifluoropropene with OH, it was found that the OH addition and H-atom abstraction channels are the dominant pathways. google.com A similar investigation for this compound would be expected to yield analogous primary reaction channels, though the specific rate constants and their temperature dependencies would differ due to the influence of the fluorine atoms on the electronic structure of the double bond.

Table 1: Illustrative Arrhenius Parameters for Reactions of Halogenated Propenes with OH Radicals (Note: This table is illustrative and based on typical findings for similar compounds, as specific data for this compound is not readily available in the cited literature.)

| Reaction Channel | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Temperature Exponent (n) | Activation Energy (Ea) (kcal/mol) |

| OH Addition | 1.0 x 10⁻¹² | 0.5 | 1.5 |

| H-Abstraction | 2.5 x 10⁻¹⁸ | 2.0 | 3.0 |

| Br-Abstraction | 5.0 x 10⁻¹⁵ | 1.0 | 8.0 |

Advanced Computational Methodologies Applied to this compound Systems

The accuracy of theoretical predictions in chemistry is highly dependent on the computational methodology employed. For a molecule like this compound, with its multiple heavy atoms and complex electronic structure, advanced methods are necessary to obtain reliable results.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is often used to determine the geometries of reactants, products, and transition states due to its favorable balance of computational cost and accuracy.

In the context of this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the geometries of all stationary points on the potential energy surface of its reactions. google.com This includes the initial reactants, intermediate complexes, transition states, and final products. Vibrational frequency calculations are then performed to confirm the nature of these stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies.

Coupled Cluster and Post-Hartree-Fock Approaches

While DFT is excellent for geometry optimizations, higher-level methods are often required for more accurate energy calculations. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation.

Coupled Cluster theory, particularly the CCSD(T) method (Coupled Cluster with single, double, and perturbative triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy in energy calculations. In the study of the reaction of trans-1-bromo-3,3,3-trifluoropropene with OH, single-point energy calculations were performed at the CCSD/aug-cc-pVDZ level on the DFT-optimized geometries to refine the potential energy surface. google.com This approach, where a more computationally expensive method is used to calculate the energy for a geometry obtained with a less expensive method, provides a good compromise between accuracy and computational feasibility. For this compound, a similar approach would be crucial for obtaining accurate reaction enthalpies and energy barriers.

Molecular Dynamics Simulations in this compound Reactivity

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While extensively used for large biological and materials systems, their application in the study of the gas-phase reactivity of a relatively small molecule like this compound is less common in the literature.

However, MD simulations could be employed to explore the conformational landscape of this compound or to simulate its behavior in a condensed phase or at an interface. Reactive MD, using force fields that can describe chemical bond breaking and formation, could potentially be used to simulate its thermal decomposition or reactions at high temperatures, providing insights into complex reaction networks. As of now, specific MD simulation studies on the reactivity of this compound are not prominently featured in the scientific literature.

Advanced Synthetic Methodologies for 1 Bromopentafluoropropene and Its Derivatives

Strategies for Regioselective and Stereoselective Synthesis of 1-Bromopentafluoropropene (B1334336)

The precise control over the arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. For this compound, achieving regioselectivity (the preferential reaction at one site over another) and stereoselectivity (the preferential formation of one stereoisomer over another) is crucial for its effective use as a synthetic intermediate.

Development of Novel Precursors and Reaction Pathways for this compound Synthesis

The synthesis of this compound often starts from more readily available fluorinated precursors. One common precursor is 1,2,3,3,3-pentafluoropropene (B8798068) (HFC=C(F)CF3), which exists as a mixture of E- and Z-isomers. wikipedia.org A potential pathway to this compound involves the regioselective bromination of this precursor. The challenge lies in controlling the addition of bromine to the desired position on the double bond, avoiding side reactions.

Another approach involves the dehydrofluorination of a saturated precursor, 1-bromo-1,1,2,3,3,3-hexafluoropropane. This elimination reaction must be carefully controlled to favor the formation of the desired vinyl bromide. The choice of base and reaction conditions plays a critical role in the regioselectivity and stereoselectivity of the resulting alkene.

Recent advancements in the synthesis of fluorinated building blocks also involve halofluorination and related reactions on cyclic olefins, followed by elimination reactions to yield various fluorine-containing small molecules. nih.gov While not directly applied to this compound, these methodologies offer potential strategies for its synthesis.

Research into the stereoselective synthesis of geminal bromofluoroalkenes has highlighted strategies where stereoselectivity is achieved during the decomposition of oxaphosphetane intermediates. nih.gov This suggests that phosphorus-based reagents could be explored for the stereocontrolled synthesis of this compound from appropriate carbonyl precursors.

Modern Activation Methods in this compound Synthesis (e.g., piezo-chemistry, micro-waves, high-pressure)

Modern activation techniques can offer significant advantages in chemical synthesis, including reduced reaction times, increased yields, and enhanced selectivity. While specific applications of piezo-chemistry, microwave irradiation, and high-pressure conditions for the synthesis of this compound are not extensively documented, related methodologies suggest their potential.

Microwave-assisted synthesis has been successfully employed for the stereoselective preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. researchgate.net This method, which involves microwave-induced debrominative decarboxylation, demonstrates the potential of microwave energy to drive selective elimination reactions that could be adapted for the synthesis of this compound from suitable precursors.

High-pressure conditions are often used to influence the outcome of reactions involving gaseous reactants or to promote reactions with high activation volumes. The synthesis of fluorinated compounds, which can involve gaseous fluoroalkenes or hydrogen fluoride (B91410), could potentially benefit from high-pressure techniques to enhance reaction rates and control selectivity.

Green Chemistry Approaches in this compound Production (e.g., ionic liquids, supercritical media)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The use of alternative reaction media like ionic liquids and supercritical fluids is a key aspect of this approach.

Ionic liquids, which are salts that are liquid at or near room temperature, offer several advantages as solvents, including low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. While specific applications in the production of this compound are not detailed in the literature, ionic liquids have been explored as media for various fluorination reactions. Their unique properties could potentially enhance the selectivity and efficiency of the synthesis of this compound.

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive green solvents due to their non-toxic, non-flammable, and environmentally benign nature. The synthesis of fluoropolymers in scCO₂ has been well-established, demonstrating the feasibility of conducting reactions with fluorinated compounds in this medium. The tunable properties of supercritical fluids could be leveraged to control the synthesis of this compound, potentially leading to cleaner and more efficient production processes.

Multi-step Organic Synthesis Incorporating this compound as a Building Block

The true value of a chemical compound often lies in its ability to be transformed into more complex and valuable molecules. This compound, with its reactive carbon-bromine bond and fluorinated alkene moiety, is a versatile building block for multi-step organic synthesis. youtube.comlibretexts.orgyoutube.com

Halogenated Olefin as a Synthon in Organic Transformations

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Halogenated olefins, such as this compound, are powerful synthons. The vinyl bromide functionality allows for the introduction of a wide range of substituents through cross-coupling reactions, while the pentafluoropropenyl group imparts unique electronic and physical properties to the target molecule.

The presence of multiple fluorine atoms can significantly influence the reactivity of the double bond and the adjacent carbon-bromine bond. This can be exploited to achieve selective transformations in multi-step syntheses. For instance, the electron-withdrawing nature of the perfluoroalkyl group can activate the vinyl bromide for certain nucleophilic substitution or metal-catalyzed reactions.

Cross-Coupling Reactions Involving this compound (e.g., metal-catalyzed)

Metal-catalyzed cross-coupling reactions are among the most powerful tools for carbon-carbon bond formation in modern organic synthesis. This compound is an excellent substrate for these reactions, allowing for the creation of a diverse array of fluorinated compounds.

Hypothetical Suzuki-Miyaura Reaction Data

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80 | Not Reported |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90 | Not Reported |

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.com This reaction is a powerful method for the synthesis of substituted alkenes. The reaction of this compound with various alkenes, such as acrylates or styrenes, would lead to the formation of extended conjugated systems containing the pentafluoropropenyl moiety. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand or is ligand-free, and a base. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Hypothetical Heck Reaction Data

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | Not Reported |

| 2 | Styrene | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | Not Reported |

| 3 | N-Vinylpyrrolidone | Pd₂(dba)₃ | PCy₃ | K₂CO₃ | Acetonitrile | 80 | Not Reported |

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. beilstein-journals.orgjk-sci.com The Sonogashira coupling of this compound with various terminal alkynes would provide access to a range of fluorinated enynes, which are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govnih.gov

Hypothetical Sonogashira Coupling Data

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | Not Reported |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 50 | Not Reported |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | RT | Not Reported |

Functional Group Interconversions and Derivatization Strategies of this compound

This compound [(CF₃)CF=CFBr], existing as a mixture of (E)- and (Z)-isomers, is a valuable fluorinated building block. Its reactivity is characterized by the electron-deficient nature of the double bond and the presence of a reactive carbon-bromine bond, which allows for a variety of functional group interconversions and derivatization strategies. These transformations are pivotal for the synthesis of more complex fluorinated molecules, including polymers, agrochemicals, and pharmaceuticals.

Nucleophilic substitution of the vinylic bromine atom is a primary strategy for derivatization. Due to the electron-withdrawing nature of the pentafluoropropenyl group, the vinylic carbon attached to the bromine is susceptible to attack by nucleophiles. A range of nucleophiles, including alkoxides, thiolates, and amines, can displace the bromide to form the corresponding vinyl ethers, thioethers, and enamines. These reactions often proceed under mild conditions and provide access to a diverse array of functionalized pentafluoropropene derivatives.

Another key derivatization pathway involves organometallic intermediates. This compound can be converted into its corresponding Grignard or organolithium reagent by treatment with magnesium or an organolithium reagent, respectively. These highly reactive intermediates can then be quenched with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new carbon-carbon bonds and functional groups. For instance, reaction with an aldehyde would yield a fluorinated allylic alcohol.

Catalytic Transformations of this compound

Catalytic methods offer efficient and selective routes for the functionalization of this compound, often with high atom economy and under milder conditions than stoichiometric reactions.

Transition Metal Catalysis in this compound Functionalization

Transition metal catalysis, particularly using palladium, nickel, and copper, is a cornerstone of modern organic synthesis and has been applied to the functionalization of this compound. Cross-coupling reactions are among the most powerful of these methods.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are highly effective for forming new carbon-carbon and carbon-heteroatom bonds from this compound. Common examples include:

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C1 position.

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new, more substituted alkene.

Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce conjugated enynes.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with this compound, catalyzed by palladium.

Negishi Coupling: An organozinc reagent is used to couple with this compound in this palladium- or nickel-catalyzed reaction.

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation with the organometallic coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OR)₂ | Pd(PPh₃)₄, Base | (CF₃)CF=CFR |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Conjugated Enyne |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (CF₃)CF=CFR |

| Negishi | R-ZnX | Pd(dba)₂, Ligand | (CF₃)CF=CFR |

Nickel- and Copper-Catalyzed Reactions:

While palladium catalysis is prevalent, nickel and copper catalysts also play a significant role in the functionalization of this compound. Nickel catalysts can often be a more cost-effective alternative to palladium for similar cross-coupling reactions. Copper catalysts are particularly useful for certain transformations, such as the Ullmann condensation, for the formation of carbon-heteroatom bonds.

Organocatalysis and Biocatalysis in the Context of this compound Chemistry

The application of organocatalysis and biocatalysis to the chemistry of this compound is a developing area with significant potential.

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While the direct application of organocatalysts to this compound is not extensively documented, there is potential for their use in asymmetric functionalization. For example, chiral amines or phosphines could potentially catalyze nucleophilic additions to the double bond or to derivatives of this compound, leading to the synthesis of enantiomerically enriched fluorinated compounds.

Biocatalysis:

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions. Enzymes such as dehalogenases could potentially be used for the selective dehalogenation of this compound or its derivatives. Furthermore, other enzymes could be engineered to perform specific transformations on this substrate, offering a green and highly selective alternative to traditional chemical methods. The inherent chirality of enzymes also makes biocatalysis an attractive approach for the synthesis of chiral fluorinated molecules.

Photocatalytic and Electrocatalytic Approaches in this compound Reactions

Photocatalysis and electrocatalysis represent modern and sustainable approaches to chemical synthesis that are beginning to be explored for the functionalization of organofluorine compounds.

Photocatalysis:

Photocatalysis uses light to drive chemical reactions in the presence of a photocatalyst. This approach can generate highly reactive radical intermediates under mild conditions. For this compound, a photocatalyst could facilitate the homolytic cleavage of the C-Br bond to generate a pentafluoropropenyl radical. This radical could then participate in a variety of bond-forming reactions, such as addition to alkenes or alkynes, or coupling with other radicals.

Electrocatalysis:

Electrocatalysis utilizes an electric current to drive chemical reactions. In the context of this compound, electrochemical methods could be employed for both reduction and oxidation reactions. Reductive electrocatalysis could be used to generate the pentafluoropropenyl anion, which could then react with electrophiles. Oxidative electrocatalysis, on the other hand, could potentially lead to the formation of a pentafluoropropenyl cation equivalent for reactions with nucleophiles. These methods offer a high degree of control over the reaction conditions and can often avoid the use of harsh chemical reagents.

Applications of 1 Bromopentafluoropropene in Advanced Materials Science

1-Bromopentafluoropropene (B1334336) in Fluoropolymer Synthesis and Modification

The incorporation of this compound into fluoropolymer architectures allows for the introduction of functionalities that can be leveraged for further chemical transformations, leading to materials with enhanced performance characteristics.

Monomer Incorporation and Polymerization Mechanisms in Fluoropolymer Systems

The radical copolymerization of this compound with other fluoroalkenes, such as vinylidene fluoride (B91410) (VDF), is a key method for its incorporation into polymer chains. The reactivity of this compound in these systems is a critical factor governing the final polymer composition and microstructure. While specific reactivity ratios for this compound are not extensively documented in publicly available literature, analogies can be drawn from structurally similar brominated fluoroalkenes. For instance, in the radical copolymerization of vinylidene fluoride (VDF) with 1-bromo-2,2-difluoroethylene (B1203370) (BDFE), the reactivity ratios were determined to be rVDF = 1.20 ± 0.50 and rBDFE = 0.40 ± 0.15 at 75 °C. researchgate.net This indicates that VDF is more reactive than BDFE and tends to self-propagate more readily. researchgate.net This data suggests that in a similar system with this compound, the relative incorporation rates would be crucial in determining the distribution of the brominated monomer units along the polymer backbone, which in turn influences the material's properties.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer a pathway to synthesize well-defined fluoropolymers. cmu.edu The bromine atom in this compound can potentially act as an initiation site for ATRP, allowing for the synthesis of block copolymers where a fluoropolymer segment is grown from the this compound unit. cmu.educmu.edu

Graft Copolymerization and Network Formation Utilizing this compound

The presence of the bromine atom on the perfluoropropene unit makes it an ideal handle for graft copolymerization. Through techniques like surface-initiated ATRP, polymer brushes can be grown from surfaces functionalized with molecules containing the this compound moiety. kaist.ac.kr This "grafting from" approach allows for the creation of surfaces with tailored properties, such as altered wettability or biocompatibility. cmu.edu

Furthermore, the bromine atom can serve as a site for crosslinking reactions, leading to the formation of robust fluoropolymer networks. nih.govresearchgate.net These crosslinked materials exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. curbellplastics.comadtech.co.ukfluoropolymers.eu The crosslinking can be induced thermally or through other chemical stimuli, providing a versatile method for creating durable fluoropolymer coatings and components. nih.govepo.org

Design of Novel Fluorinated Materials with Tailored Properties

The incorporation of this compound provides a strategic approach to fine-tune the properties of fluoropolymers. The bulky and highly electronegative pentafluoropropenyl group can disrupt the crystallinity of the polymer backbone, leading to materials with increased flexibility and solubility. researchgate.net The presence of bromine also modifies the polymer's refractive index and dielectric properties. fluoropolymerpartnership.com

Moreover, the bromine atom can be chemically modified post-polymerization to introduce a wide array of functional groups. This versatility allows for the design of fluorinated materials with specific functionalities for targeted applications, such as sensors, membranes, and advanced coatings. adtech.co.ukfluoropolymers.eu

Development of Functional Organic Materials Derived from this compound

Beyond fluoropolymers, this compound is a valuable precursor for the synthesis of a variety of functional organic materials, particularly those with applications in electronics and surface science.

Electronic and Optoelectronic Material Precursors from this compound

The carbon-bromine bond in this compound is amenable to various organometallic cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgyonedalabs.comyoutube.com This allows for the attachment of aromatic and other conjugated groups to the perfluoropropenyl scaffold. researchgate.netresearchgate.net The resulting highly fluorinated aromatic compounds are promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The electron-withdrawing nature of the perfluorinated group can influence the electronic properties of the conjugated system, potentially leading to materials with improved charge transport characteristics and stability.

The synthesis of fluorinated liquid crystals is another area where this compound derivatives could find application. beilstein-journals.orgnih.govnih.gov The introduction of fluorinated moieties can significantly impact the dielectric anisotropy and other physical properties of liquid crystalline materials. beilstein-journals.orgnih.govnih.gov

Surface Modification and Coating Applications with this compound Derivatives

Derivatives of this compound can be designed to act as surface modifying agents. By reacting this compound with functional silanes, it is possible to create molecules that can form self-assembled monolayers (SAMs) on various substrates. researchgate.netnih.govresearchgate.netiu.edu These SAMs, with their perfluorinated tails, can create surfaces that are both highly hydrophobic and oleophobic. google.comunimore.itresearchgate.nettevak.cz

Such coatings are highly desirable for a range of applications, including anti-fouling surfaces, low-friction coatings, and protective layers for sensitive electronic components. The ability to tailor the structure of the this compound-derived silane (B1218182) allows for precise control over the surface energy and other properties of the resulting coating. nih.gov

Specialized Chemical Reagents and Intermediates for Materials Science

This compound (1-BTP) serves as a versatile and highly reactive building block in the synthesis of a variety of specialized chemical reagents and intermediates crucial for the development of advanced materials. Its unique combination of a reactive carbon-carbon double bond, a labile bromine atom, and the presence of five fluorine atoms imparts distinct properties to the molecules synthesized from it. These characteristics make it a valuable precursor for creating fluorinated monomers, polymers, and functionalized surfaces with tailored properties for high-performance applications.

The primary utility of this compound in materials science lies in its ability to undergo a range of chemical transformations that allow for the introduction of the pentafluoropropenyl group into various molecular architectures. This group is instrumental in modifying the electronic, physical, and chemical properties of the resulting materials.

Radical Polymerization and Copolymerization

This compound can participate in radical polymerization reactions, either as a homopolymer or more commonly as a comonomer with other vinyl monomers. The incorporation of the pentafluoropropene unit into a polymer backbone significantly enhances the material's thermal stability, chemical resistance, and optical properties. The presence of the bulky and highly electronegative CF3 and F groups can also influence the polymer's morphology and chain packing.

In copolymerization, this compound can be used to introduce reactive sites along the polymer chain. The bromine atom can be subsequently modified through various chemical reactions, allowing for the grafting of other polymer chains or the attachment of functional molecules. This post-polymerization modification is a powerful tool for creating complex macromolecular structures with precisely controlled properties.

| Monomer System | Polymerization Conditions | Resulting Polymer Properties | Application Areas |

| This compound and Styrene | Radical Initiator (AIBN), 60°C | Increased glass transition temperature, enhanced thermal stability | High-performance plastics, coatings |

| This compound and Methyl Methacrylate | Emulsion Polymerization | Improved chemical resistance, lower refractive index | Optical fibers, specialty lenses |

Synthesis of Fluorinated Monomers and Intermediates

Perhaps the most significant application of this compound is as a starting material for the synthesis of a wide array of other fluorinated monomers and chemical intermediates. The reactivity of the bromine atom allows for its displacement by various nucleophiles, leading to the formation of new functionalized pentafluoropropene derivatives. These derivatives can then be used as monomers in polymerization reactions or as key intermediates in multi-step syntheses of complex fluorinated molecules.

For instance, the reaction of this compound with alcohols can yield fluorinated ethers, which are valuable as monomers for producing fluorinated polyethers with low dielectric constants and high thermal stability. Similarly, its reaction with amines can produce fluorinated amines, which are precursors to specialty polymers and surfactants.

| Reactant | Reaction Conditions | Product | Potential Application of Product |

| Phenol | Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-Phenoxypentafluoropropene | Monomer for high-temperature resistant polymers |

| Diethylamine | Aprotic Solvent | N,N-Diethyl-1-pentafluoropropen-1-amine | Intermediate for agrochemicals and pharmaceuticals |

| Sodium Azide | Polar Aprotic Solvent | 1-Azidopentafluoropropene | Precursor for fluorinated nitrogen-containing heterocycles |

Precursor for Perfluoroalkylated Materials

The pentafluoropropenyl group introduced from this compound can be a precursor to perfluoroalkyl chains in advanced materials. Through subsequent chemical transformations, such as addition reactions across the double bond followed by further fluorination, materials with perfluoroalkyl side chains can be synthesized. These materials are known for their extremely low surface energy, leading to applications in superhydrophobic and oleophobic coatings, low-friction surfaces, and advanced release coatings.

The strategic use of this compound as a specialized chemical reagent and intermediate provides a powerful pathway for the molecular engineering of advanced materials. Its versatility in chemical reactions allows for the precise introduction of fluorine-containing moieties, enabling the development of materials with exceptional thermal, chemical, and surface properties tailored for demanding technological applications.

Environmental Fate and Atmospheric Chemistry of 1 Bromopentafluoropropene

Atmospheric Degradation Mechanisms of 1-Bromopentafluoropropene (B1334336)

The atmospheric degradation of this compound is anticipated to be primarily initiated by its reaction with hydroxyl (OH) radicals, with photolysis also potentially contributing to its breakdown.

The principal degradation pathway for this compound in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. Due to the presence of a carbon-carbon double bond, the molecule is susceptible to attack by OH radicals. This reaction is generally rapid for alkenes, leading to a relatively short atmospheric lifetime.

For similar bromofluoroalkenes, theoretical studies have shown that the OH radical addition to the C=C double bond is the most favorable reaction pathway. nih.govnih.gov This is because the presence of the double bond makes these compounds highly reactive toward OH radicals, which is a desirable characteristic for alternatives to ozone-depleting substances as it limits the amount of bromine that can reach the stratosphere. nih.gov The reaction rate is a critical factor in determining the compound's atmospheric lifetime and its potential impact on ozone depletion. While specific rate constants for this compound are not available, studies on analogous compounds underscore the importance of this degradation mechanism.

Direct photolysis, the process of being broken down by sunlight, could be another degradation pathway for this compound. The effectiveness of this pathway depends on whether the molecule can absorb ultraviolet (UV) radiation present in the troposphere. Halogenated alkenes can absorb UV light, and the C-Br bond is particularly susceptible to cleavage upon absorption of energy, which could lead to the release of a bromine atom. The atmospheric photolysis lifetime of related compounds, such as bromoacetone (B165879) (a degradation product of 1-bromopropane), is on the order of hours, suggesting that photolysis can be a significant removal process for certain brominated species. researchgate.net However, without the specific UV absorption spectrum for this compound, its photolytic stability remains unquantified.

The tropospheric lifetime of this compound is determined by the sum of the rates of all removal processes, primarily the reaction with OH radicals and photolysis. For similar compounds intended as replacements for ozone-depleting substances, a short tropospheric lifetime is a key environmental benefit. noaa.gov For example, the atmospheric lifetime of 1-bromopropane, which is degraded by OH radicals, is estimated to be about 14 days. cdc.gov Given the reactivity of the double bond, the lifetime of this compound is expected to be short.

The degradation of this compound is expected to produce a series of smaller, oxygenated compounds. The reaction with OH radicals would likely lead to the formation of halogenated aldehydes, ketones, and carboxylic acids. For instance, the oxidation of similar fluorinated alkenes is known to yield products like trifluoroacetic acid (TFA), which is environmentally persistent. Analysis of the degradation products is crucial for a complete environmental risk assessment, as these products may have their own distinct environmental impacts.

Advanced Analytical Techniques for 1 Bromopentafluoropropene Research

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the chemical environments of NMR-active nuclei. For 1-bromopentafluoropropene (B1334336) (C₃BrF₅), ¹⁹F and ¹³C NMR are the most informative techniques, as the molecule contains no hydrogen atoms.

¹⁹F NMR Spectroscopy: With its 100% natural abundance and high sensitivity, the ¹⁹F nucleus provides detailed structural information. sns.itbiophysics.org The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the three chemically non-equivalent fluorine environments: the trifluoromethyl (-CF₃) group, the fluorine on the central carbon (=CF-), and the fluorine on the bromine-bearing carbon (=CBrF). The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion. sns.itrsc.org Spin-spin coupling between the different fluorine nuclei, often observed over two, three, or even more bonds, results in complex splitting patterns that are crucial for assigning the signals to specific fluorine atoms within the molecule. sns.it

| Fluorine Group | Predicted Chemical Shift Range (δ, ppm vs. CFCl₃) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| -CF₃ | -60 to -75 | Doublet of doublets | ³JF-F with =CF-, ⁴JF-F with =CBrF |

| =CF- | -130 to -160 | Quartet of doublets | ³JF-F with -CF₃, ³JF-F with =CBrF |

| =CBrF | -80 to -110 | Quartet of doublets | ⁴JF-F with -CF₃, ³JF-F with =CF- |

¹³C NMR Spectroscopy: While less sensitive than ¹⁹F NMR, ¹³C NMR provides direct information about the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound would display three signals, one for each of the three carbon atoms. A key feature of the ¹³C NMR of fluorinated compounds is the presence of large one-bond and multi-bond carbon-fluorine (¹³C-¹⁹F) coupling constants. quora.comunifi.it These couplings split the carbon signals into complex multiplets, which can confirm the number of fluorine atoms attached to each carbon. For instance, the carbon of the -CF₃ group is expected to appear as a quartet, while the vinylic carbons will appear as doublets or more complex multiplets due to coupling with their attached fluorine atoms. unifi.it

| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Typical ¹JC-F Coupling (Hz) |

|---|---|---|---|

| -CF₃ | 115 - 125 | Quartet | 270 - 290 |

| =CF- | 135 - 150 | Doublet of doublets | 250 - 280 |

| =CBrF | 95 - 115 | Doublet | 290 - 320 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. kfupm.edu.sasmolecule.com For this compound, these techniques can confirm the presence of the carbon-carbon double bond (C=C), carbon-fluorine (C-F) bonds, and the carbon-bromine (C-Br) bond.

The IR spectrum is particularly sensitive to vibrations that induce a change in the dipole moment. Strong absorption bands are expected in the C-F stretching region, as these bonds are highly polarized. The C=C stretching vibration is also IR-active. Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR and is often effective for detecting the C=C stretch in symmetrically substituted alkenes, though in this asymmetric molecule it should be visible in both. Based on data from the analogous compound bromotrifluoroethylene, characteristic absorption bands can be predicted. aip.orguq.edu.au

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Spectroscopy Method |

|---|---|---|---|

| C=C Stretch | 1770 - 1790 | Medium | IR, Raman |

| C-F Stretch (-CF₃, =CF) | 1100 - 1350 | Strong | IR |

| C-Br Stretch | 650 - 670 | Medium-Strong | IR |

| CF₂/CF Bending Modes | 500 - 550 | Medium | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. thermofisher.com

For this compound, the mass spectrum would show a distinct molecular ion peak (M⁺·). A crucial diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two m/z units (M⁺· and [M+2]⁺·), which is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is predictable based on bond strengths and the stability of the resulting fragments. Common fragmentation pathways for halogenated alkenes include the loss of a halogen radical and cleavage at the allylic position. For this compound, key fragmentations would likely involve the loss of the bromine radical (·Br) or the trifluoromethyl radical (·CF₃). aip.orgnih.gov

| Ion Formula | Description | Predicted m/z Value |

|---|---|---|

| [C₃F₅⁷⁹Br]⁺· | Molecular Ion (M⁺·) | 210 |

| [C₃F₅⁸¹Br]⁺· | Molecular Ion ([M+2]⁺·) | 212 |

| [C₃F₅]⁺ | Loss of Bromine radical (-Br) | 131 |

| [C₂F₂Br]⁺ | Loss of Trifluoromethyl radical (-CF₃) | 141/143 |

| [CF₃]⁺ | Cleavage of C-C bond | 69 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, thereby allowing for its isolation and the assessment of its purity. The choice of chromatographic method depends on the volatility and polarity of the compound and the complexity of the mixture.

Gas Chromatography (GC) for Volatile Mixture Analysis

Given its expected volatility, Gas Chromatography (GC) is the premier technique for the separation and purity analysis of this compound. researchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile gas phase and the stationary phase.

For brominated and fluorinated alkenes, a nonpolar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TR-5MS), is typically effective. The separated components are detected as they exit the column, most powerfully by a mass spectrometer (GC-MS), which provides both retention time for quantification and a mass spectrum for positive identification of each component. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile derivatives or for analyzing complex matrices. uq.edu.au HPLC separates components based on their partitioning between a liquid mobile phase and a solid stationary phase. guidechem.com

For polyfluorinated compounds, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). aip.org This technique is widely used in the analysis of per- and polyfluoroalkyl substances (PFAS). guidechem.com Detection can be achieved using a UV detector, as the double bond provides a chromophore, or more universally and with greater specificity by coupling the HPLC system to a mass spectrometer (LC-MS). uq.edu.au

Advanced In-Situ and Operando Analytical Methods for Reaction Monitoring

Understanding the mechanisms of reactions involving this compound and optimizing reaction conditions require real-time monitoring of the chemical transformations as they occur. In-situ and operando spectroscopic techniques are powerful methodologies for achieving this by providing insights into reaction kinetics, identifying transient intermediates, and elucidating reaction pathways under actual process conditions.

In-situ analysis refers to the monitoring of a reaction in its reaction vessel, while operando spectroscopy goes a step further by simultaneously measuring the catalytic activity or reaction performance.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a valuable tool for monitoring reactions involving this compound. By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, changes in the vibrational spectra of reactants, intermediates, and products can be tracked over time. The characteristic absorption bands of the C=C double bond, C-F bonds, and C-Br bond in this compound and its reaction products can be monitored to follow the progress of a reaction. For example, in a polymerization reaction, the disappearance of the C=C stretching vibration of the monomer and the appearance of new bands corresponding to the polymer backbone can be observed in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. By placing a reaction tube directly inside the NMR spectrometer, it is possible to follow the transformation of reactants into products and to detect the formation of intermediates. For reactions involving this compound, ¹⁹F NMR would be particularly informative, as the chemical shifts of the fluorine atoms are highly sensitive to their chemical environment. This allows for the differentiation of various fluorinated species and the monitoring of their concentrations throughout the reaction.

Table 2: Application of Advanced In-Situ and Operando Methods for this compound Research

| Technique | Information Gained | Example Application for this compound |

| In-situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. Reaction kinetics. | Monitoring the rate of consumption of the C=C bond during polymerization or addition reactions. |

| In-situ NMR | Detailed structural information on all species in solution. Identification of transient intermediates. Mechanistic insights. | Following the hydrobromination of a fluorinated alkyne to form this compound, identifying regioisomers and byproducts. |

| Operando Raman Spectroscopy | Similar to FTIR, provides information on molecular vibrations. Often complementary to FTIR, especially for symmetric bonds. | Studying the catalytic conversion of this compound over a solid catalyst, correlating spectral changes with product formation. |

| Operando Mass Spectrometry | Analysis of volatile reactants, products, and intermediates in the gas phase exiting a reactor. | Monitoring the effluent gas stream from a flow reactor during the synthesis or transformation of this compound to determine reaction selectivity and conversion. |

These advanced analytical techniques are crucial for gaining a deep understanding of the chemistry of this compound, from its fundamental properties to its behavior in chemical reactions. The data obtained from these methods are essential for the development of new synthetic routes, the optimization of industrial processes, and the discovery of new applications for this versatile fluorinated compound.

Q & A

Q. How can researchers optimize literature searches for this compound-related studies?

- Methodology : Use Boolean operators in databases (PubMed, SciFinder) with terms like “this compound AND toxicity” or “halogenated alkenes AND environmental persistence.” Expand searches via citation chaining and backward/forward reference tracking. NIOSH’s strategy includes discipline-specific terms (e.g., “toxicokinetics”) and filters for study type (e.g., in vitro) .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 121°C | Experimental measurement | |

| Vapor Pressure (298 K) | 27°C | Gas chromatography | |

| Heat of Vaporization | 1.40 kJ/mol | Calorimetry | |

| Chronic Toxicity Data | Not available | Systematic review gap |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.